3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride
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Overview
Description
3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities, including neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through various methods such as the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Formylation: The tetrahydroisoquinoline core is then formylated to introduce the formamido group.
Coupling with Propanoic Acid: The formylated tetrahydroisoquinoline is coupled with propanoic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its neuroprotective properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with significant neuroprotective and anti-addictive properties.
Uniqueness
3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride is unique due to its specific formamido and propanoic acid groups, which confer distinct biological activities and therapeutic potential compared to other tetrahydroisoquinoline derivatives.
Properties
Molecular Formula |
C13H17ClN2O3 |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
3-[[(3S)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-12(17)5-6-14-13(18)11-7-9-3-1-2-4-10(9)8-15-11;/h1-4,11,15H,5-8H2,(H,14,18)(H,16,17);1H/t11-;/m0./s1 |
InChI Key |
XFTMGGOUJSVHQA-MERQFXBCSA-N |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)NCCC(=O)O.Cl |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCCC(=O)O.Cl |
Origin of Product |
United States |
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